molecular formula C24H25ClN4O5S2 B607783 N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide CAS No. 1240516-71-5

N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide

Cat. No. B607783
CAS RN: 1240516-71-5
M. Wt: 549.06
InChI Key: YTEVTHHGQMUPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK 2239633A, is a potent CCR4 antagonist.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on halogenated hydrocarbons, such as the synthesis and crystal structure analysis of similar compounds, can be relevant. For instance, Bai et al. (2012) synthesized a molecule with a similar structure, providing insights into its structural confirmation through various analytical techniques. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Bai et al., 2012).

Antiproliferative Activities

  • Studies on the antiproliferative activity of related sulfonyl-α-L-amino acid derivatives have been conducted. For example, Galal and Mahmoud (2021) evaluated the antiproliferative effects of certain compounds against various human cell lines. This research is significant for understanding the potential therapeutic applications of these compounds (Galal & Mahmoud, 2021).

Photodynamic Therapy Applications

  • Pişkin et al. (2020) explored the use of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy, particularly in cancer treatment. This highlights the potential medical applications of such compounds in treating diseases through innovative therapeutic approaches (Pişkin et al., 2020).

Herbicidal Activity

  • Research into the herbicidal properties of similar N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has been conducted. Moran (2003) discovered that certain compounds showed excellent herbicidal activity, which could be crucial for agricultural applications (Moran, 2003).

Quantum Chemical Studies

  • The quantum chemical properties of related compounds have been studied, as in the case of bicalutamide, a drug used for prostate cancer treatment. Otuokere and Amaku (2015) conducted a quantum chemical analysis to understand the interaction of the drug with androgen receptors. This type of research is essential for drug design and understanding molecular interactions (Otuokere & Amaku, 2015).

properties

IUPAC Name

N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEVTHHGQMUPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031224
Record name N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240516-71-5
Record name GSK-2239633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-2239633
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-2-methylpropanoic acid (Aldrich) (20.84 mg, 0.200 mmol) in THF (2 mL) was added dropwise at room temperature 1-chloro-N,N,2-trimethyl-1-propen-1-amine (0.026 mL, 0.200 mmol). The resulting mixture was stirred at room temperature for 30 min. To this were successively added N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride (for a preparation see Intermediate 4) (50 mg, 0.100 mmol) and DIPEA (0.052 mL, 0.300 mmol). After 1 hour of stirring at room temperature LCMS showed product as the major peak. The reaction mixture was concentrated under a stream of nitrogen in the Radleys blowdown apparatus, the residue was dissolved in 1:1 MeOH:DMSO (1 mL) and purified by MDAP on Sunfire C18 column using Acetonitrile Water with a Formic acid modifier. The solvent was removed under a stream of nitrogen in the Radleys blowdown apparatus to give the title compound (48.5 mg, 88%). LCMS (System A) RT=1.05 min, ES+ve m/z 549/551 (M+H)+.
Quantity
20.84 mg
Type
reactant
Reaction Step One
Quantity
0.026 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.052 mL
Type
reactant
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 2
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 3
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 4
Reactant of Route 4
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 5
Reactant of Route 5
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 6
Reactant of Route 6
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide

Q & A

Q1: How does GSK2239633A interact with CCR4 and what are the downstream effects?

A: GSK2239633A acts as an allosteric antagonist of CCR4, binding to a site distinct from the chemokine binding site. [] This binding prevents the activation of CCR4 by its natural ligands, such as CCL17 and CCL22, thereby inhibiting the downstream signaling cascade responsible for Th2 cell migration. By blocking this process, GSK2239633A reduces the influx of Th2 cells into the lungs, mitigating the inflammatory response characteristic of asthma.

Q2: What evidence suggests that GSK2239633A could be effective in treating severe asthma, particularly in patients already on high-dose corticosteroids?

A: Research indicates that bronchial explants from severe asthmatics on high-dose corticosteroids release chemokines that attract T-cells, although to a lesser extent than those from steroid-naive asthmatics. [] Importantly, GSK2239633A effectively reduced T-cell migration towards these chemokines in vitro. [] This finding suggests that even in the presence of high-dose corticosteroids, CCR4 antagonism by compounds like GSK2239633A could provide additional therapeutic benefit by further inhibiting Th2 cell recruitment to the lungs and dampening inflammation in severe asthma.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.